2,4-Dichloro-3,5,6-trifluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-3,5,6-trifluorobenzonitrile is an organic compound with the molecular formula C7Cl2F3N It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and three fluorine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3,5,6-trifluorobenzonitrile typically involves the fluorination of pentachlorobenzonitrile. The process includes the following steps:
Fluorination Reaction: Pentachlorobenzonitrile is reacted with anhydrous potassium fluoride in an organic solvent to produce 3,5-dichloro-2,4,6-trifluorobenzonitrile.
Dechlorination and Hydrogenolysis: The intermediate is subjected to dechlorination and hydrogenolysis reactions in the presence of a catalyst to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3,5,6-trifluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine atoms) on the benzene ring.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an organic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted benzonitriles can be formed.
Oxidation Products: Oxidation typically yields benzoic acid derivatives.
Reduction Products: Reduction can lead to the formation of amines or other reduced forms of the compound.
Scientific Research Applications
2,4-Dichloro-3,5,6-trifluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3,5,6-trifluorobenzonitrile involves its interaction with specific molecular targets. The electron-withdrawing groups (chlorine and fluorine atoms) on the benzene ring influence its reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, making it a compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,4-Dichloro-3,5,6-trifluorobenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties
Properties
Molecular Formula |
C7Cl2F3N |
---|---|
Molecular Weight |
225.98 g/mol |
IUPAC Name |
2,4-dichloro-3,5,6-trifluorobenzonitrile |
InChI |
InChI=1S/C7Cl2F3N/c8-3-2(1-13)5(10)7(12)4(9)6(3)11 |
InChI Key |
MYLITFXHVMECJU-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1Cl)F)Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.